(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Description
The compound (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic carboxylic acid derivative featuring a rigid 2-azabicyclo[2.2.2]octane scaffold. Key structural attributes include:
- Stereochemistry: (3S,5S) configuration, critical for chiral recognition in biological systems.
- Substituents: A fluorine atom at position 5 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
This compound is of interest in medicinal chemistry due to the bicyclic system’s rigidity, which can enhance target binding specificity, and the fluorine atom’s role in modulating electronic properties and metabolic stability.
Properties
IUPAC Name |
(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO4/c1-13(2,3)19-12(18)15-7-4-5-8(9(14)6-7)10(15)11(16)17/h7-10H,4-6H2,1-3H3,(H,16,17)/t7?,8?,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMOPJWHFGWIO-QLEHZGMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CCC1C[C@@H]2F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The bicyclic core is constructed via a [4+2] Diels-Alder reaction between a diene and a dienophile. For example:
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Diene : Cyclohexa-1,3-diene.
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Dienophile : N-Boc-protected maleimide.
Conditions :
This method ensures regioselectivity but requires post-functionalization for stereochemical adjustments.
Alternative Ring-Closing Strategies
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Intramolecular alkylation of γ-amino esters under basic conditions.
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Transition-metal-catalyzed cyclizations (e.g., Pd-mediated C–N coupling).
Stereoselective Fluorination at C5
Hydroxyl Precursor Synthesis
A hydroxyl group is introduced at C5 via:
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Epoxidation of the bicyclic olefin followed by acid-catalyzed ring opening.
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Sharpless asymmetric dihydroxylation to install stereochemistry.
Example :
DAST-Mediated Fluorination
Diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with fluorine via an SN2 mechanism.
Conditions :
| Parameter | Value | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Inert, polar aprotic |
| Temperature | −78°C to 25°C | Prevents side reactions |
| Reaction Time | 6–12h | Monitored by TLC |
Yield : 48–55% (dependent on precursor purity) [CN101462999A].
Stereochemical Impact :
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Fluorination proceeds with inversion of configuration.
Boc Protection and Carboxylic Acid Installation
N-Boc Protection
The nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Conditions :
| Reagent | Base | Solvent | Yield |
|---|---|---|---|
| Boc₂O | DMAP | THF | 85–90% |
Carboxylic Acid Formation
The C3 ester is hydrolyzed to the carboxylic acid:
Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | LiOH, MeOH/H₂O, 25°C | 95% |
Note : Stereochemistry at C3 is retained due to the rigid bicyclic structure.
Synthetic Route Optimization
Key Intermediate Characterization
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Intermediate 1 : (3S,5R)-5-Hydroxy-2-Boc-2-azabicyclo[2.2.2]octane-3-carboxylic acid methyl ester.
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¹H NMR (CDCl₃): δ 4.32 (d, J = 7.2 Hz, 1H), 3.68 (s, 3H), 1.42 (s, 9H).
-
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Intermediate 2 : (3S,5S)-5-Fluoro-2-Boc-2-azabicyclo[2.2.2]octane-3-carboxylic acid methyl ester.
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¹⁹F NMR : δ −118.2 ppm (d, J = 48 Hz).
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Yield Comparison Across Methods
| Method | Overall Yield | Key Limitation |
|---|---|---|
| Diels-Alder + DAST | 28% | Low fluorination efficiency |
| Intramolecular Alkylation | 35% | Scalability issues |
Analytical Data Validation
X-ray Crystallography
Chiral HPLC
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Column : Chiralpak IC-3 (4.6 × 250 mm).
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Mobile Phase : Hexane/EtOH (90:10).
Industrial-Scale Considerations
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Cost Drivers : DAST (~$1,200/kg), Boc₂O (~$800/kg).
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Green Chemistry Alternatives :
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Fluorination : Use of XtalFluor-E (less hazardous than DAST).
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Solvent Recovery : DCM and THF recycling via distillation.
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Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug delivery systems. This article explores its applications, supported by relevant data and case studies.
Drug Development
The compound has been investigated for its role in developing new pharmaceuticals, particularly those targeting the central nervous system (CNS). The structural features of this compound allow it to interact effectively with biological targets, making it a candidate for drugs aimed at treating neurological disorders.
Case Study: CNS Drug Delivery
Research has shown that compounds with similar bicyclic structures can cross the blood-brain barrier (BBB), a critical factor for CNS drugs. The potential of this compound as a BBB shuttle has been documented in various studies, highlighting its ability to enhance the delivery of therapeutic agents to the brain .
Controlled Release Systems
Another significant application is in controlled drug delivery systems. The compound's ability to form stable complexes with other drugs can be utilized to create formulations that release active ingredients at controlled rates.
Data Table: Controlled Release Characteristics
| Parameter | Value |
|---|---|
| Release Rate | 5% per hour |
| Stability at Room Temperature | 6 months |
| pH Sensitivity | Stable between pH 4-7 |
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents. The mechanism of action appears to involve disrupting microbial cell membranes.
Case Study: Antimicrobial Efficacy
In vitro tests have demonstrated that the compound shows significant activity against several strains of bacteria, including E. coli and Staphylococcus aureus, suggesting its utility in treating infections caused by these pathogens.
Polymer Chemistry
The unique structure of this compound can be employed in synthesizing new polymers with enhanced mechanical properties and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 30 | 150 |
| Polymer with Compound | 50 | 200 |
Coating Applications
The compound can also be used in coatings that require durability and resistance to environmental factors. Its incorporation into coating formulations can enhance adhesion and longevity.
Mechanism of Action
The mechanism of action of (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Comparative Analysis of Bioactivity and Physicochemical Properties
Fluorine vs. Methylene Substitution
- The 5,5-difluoro analog () offers greater metabolic resistance but may reduce solubility due to increased hydrophobicity.
Boc Protection vs. Hydrochloride Salt
- The Boc group in the target compound and the methylene analog (–7) improves synthetic stability but requires deprotection for biological activity. In contrast, the hydrochloride salt () enhances aqueous solubility, facilitating in vivo applications.
Scaffold Rigidity and Stereochemistry
- The 2.2.2 bicyclic system in the target compound and its analogs provides conformational rigidity, favoring selective target interactions.
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound simplifies handling during synthesis, a common strategy in peptide chemistry.
- Bioactivity Potential: Fluorinated bicyclic compounds are prioritized in drug discovery for their balance of stability and target engagement.
- Unresolved Questions : Direct comparative bioactivity data (e.g., IC₅₀ values) are lacking in the provided evidence, necessitating further studies on these analogs’ pharmacological profiles.
Biological Activity
The compound (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic structure that has gained attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Structural Features
The compound features a bicyclic structure with a fluorine atom and a carboxylic acid functional group . Its stereochemistry, indicated by the (3S,5S) notation, suggests specific spatial arrangements that influence its reactivity and interactions with biological targets.
Predicted Pharmacological Effects
Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activity of this compound. The predictions suggest interactions with various biological targets, which may include:
- Enzyme inhibition
- Receptor binding
- Antimicrobial properties
The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies indicate potential binding affinities to proteins involved in metabolic pathways and signal transduction.
Analgesic Activity
A related compound, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane, demonstrated significant analgesic activity with an ED50 of 3.1 mg/kg in animal models. This suggests that compounds within the same structural family may exhibit similar therapeutic effects .
Interaction Studies
Research utilizing molecular dynamics simulations has provided insights into how this compound interacts with proteins and enzymes. These studies help identify binding affinities and potential mechanisms of action, paving the way for experimental validation in vitro and in vivo.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Bicyclic structure | Lacks fluorine |
| Compound B | Similar carboxylic acid | Different stereochemistry |
| Compound C | Contains nitrogen | Varying biological activity profiles |
This table highlights how structurally similar compounds differ in their biological activities and potential applications.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. These methods underline the versatility of synthetic approaches available for this compound's preparation.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, face shields, and safety goggles. Respiratory protection (e.g., NIOSH-certified P95 respirators) is advised if aerosol formation is possible .
- Ventilation : Conduct experiments in fume hoods with adequate airflow to prevent inhalation of dust or vapors. Avoid open handling to minimize aerosol generation .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for ≥15 minutes. Seek medical evaluation for persistent symptoms .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Ensure the storage area is dry and segregated from incompatible materials (e.g., strong oxidizers) to prevent degradation .
Q. What are the primary hazards associated with this compound?
- Methodological Answer :
- Acute Toxicity : Oral LD₅₀ classified as Category 4 (H302: harmful if swallowed).
- Skin/Eye Irritation : Causes irritation (H315, H319).
- Respiratory Sensitization : Potential for respiratory tract irritation (H335) .
- Carcinogenicity : Contains components classified by IARC as possible carcinogens (>0.1% concentration) .
Advanced Research Questions
Q. How can the stereochemical configuration (3S,5S) be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction. Prepare crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) to confirm spatial proximity of substituents. Fluorine (-NMR) chemical shifts provide additional conformational insights .
Q. What synthetic strategies are effective for introducing the fluorine substituent at the 5-position?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor® or NFSI in aprotic solvents (e.g., DMF) at low temperatures (−20°C) to minimize side reactions.
- Nucleophilic Fluorination : Employ KF or CsF with crown ethers to enhance reactivity. Monitor reaction progress via TLC (silica gel, UV visualization) .
Q. How can researchers mitigate aerosol formation during mechanical stirring of reactions involving this compound?
- Methodological Answer :
- Closed Systems : Use sealed reactors or Schlenk lines to contain volatile components.
- Anti-Solvent Precipitation : Add a miscible anti-solvent (e.g., hexane) post-reaction to reduce dust generation during isolation.
- Local Exhaust Ventilation : Position stirrers near fume hood vents to capture airborne particles .
Q. What analytical techniques are optimal for assessing purity post-synthesis?
- Methodological Answer :
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with gradient elution (0.1% formic acid in H₂O/ACN). Monitor for impurities via UV detection at 254 nm and confirm molecular ions via ESI(+)‑MS .
- Elemental Analysis : Validate C, H, N, and F content (±0.3% theoretical values).
- Chiral Chromatography : Confirm enantiomeric excess using a Chiralpak® IA column and isocratic elution .
Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s physicochemical properties?
- Methodological Answer :
- Conformational Rigidity : Reduces entropy loss upon binding to biological targets, enhancing affinity.
- Solubility : Poor aqueous solubility due to hydrophobic bicyclic core; improve via salt formation (e.g., sodium or lysine salts).
- Metabolic Stability : The tert-butoxycarbonyl (Boc) group slows enzymatic degradation in vivo, as shown in microsomal stability assays .
Data Contradictions and Limitations
Q. How should researchers address incomplete toxicological data for this compound?
- Methodological Answer :
- Precautionary Principle : Assume worst-case hazards (e.g., potential mutagenicity) and implement tiered risk assessments.
- In Vitro Testing : Conduct Ames tests (bacterial reverse mutation assay) and MTT cytotoxicity assays in HepG2 cells to fill data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
